Furo[3,2-C]pyridine-7-carbonitrile
Overview
Description
Furo[3,2-C]pyridine-7-carbonitrile is a heterocyclic compound that features a fused pyridine and furan ring system with a nitrile group at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-C]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanopyridine with furan derivatives in the presence of a catalyst. For example, an Rh-catalyzed tandem reaction has been used to construct this compound, showcasing high efficiency and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-C]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace the nitrile group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include alkyl halides and organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furo[3,2-C]pyridine-7-carboxylic acid, while reduction can yield furo[3,2-C]pyridine-7-amine .
Scientific Research Applications
Furo[3,2-C]pyridine-7-carbonitrile has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of furo[3,2-C]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to disrupt key cellular signaling pathways by binding to enzymes or receptors involved in these processes. Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Furo[3,2-C]pyridine-7-carbonitrile can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Another fused pyridine derivative with potential biological activities.
Pyridine-2(H)-one: A compound with a similar pyridine ring system but different functional groups.
Nicotinonitrile: A nitrile derivative of pyridine with different substitution patterns
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
furo[3,2-c]pyridine-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-3-7-5-10-4-6-1-2-11-8(6)7/h1-2,4-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAPHSPFYDTKEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=NC=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591952 | |
Record name | Furo[3,2-c]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603302-76-7 | |
Record name | Furo[3,2-c]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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